molecular formula C20H31BN2O4 B15339097 Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B15339097
M. Wt: 374.3 g/mol
InChI Key: UDELLCRERSDLCW-UHFFFAOYSA-N
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Description

Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester is a complex organic compound that features a cyclopropyl group, a pyridine ring, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps:

  • Formation of the Pyridine Intermediate: : The synthesis begins with the preparation of a pyridine intermediate. This can be achieved through various methods, such as the reaction of a suitable pyridine derivative with a cyclopropyl-containing reagent under controlled conditions.

  • Introduction of the Dioxaborolane Group: : The pyridine intermediate is then reacted with a dioxaborolane reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. This step often requires a base, such as potassium carbonate, and is carried out under an inert atmosphere to prevent oxidation.

  • Carbamate Formation: : The final step involves the introduction of the carbamate group. This can be achieved by reacting the intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

  • Reduction: : Reduction reactions can target the pyridine ring or the carbamate group, potentially leading to the formation of piperidine derivatives or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts, such as palladium(II) acetate, are used in cross-coupling reactions.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Piperidine derivatives or amines.

    Substitution: Various aryl or vinyl-substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its dioxaborolane group makes it a valuable intermediate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The presence of the cyclopropyl group and the pyridine ring can impart biological activity, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The dioxaborolane group can also participate in reversible covalent interactions with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrimidine
  • Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-thiazole
  • Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole

Uniqueness

The uniqueness of Cyclopropyl-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-3-ylmethyl]-carbamic acid tert-butyl ester lies in its combination of functional groups. The presence of the cyclopropyl group, pyridine ring, and dioxaborolane moiety provides a versatile scaffold for chemical modifications and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H31BN2O4

Molecular Weight

374.3 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C20H31BN2O4/c1-18(2,3)25-17(24)23(16-8-9-16)13-14-10-15(12-22-11-14)21-26-19(4,5)20(6,7)27-21/h10-12,16H,8-9,13H2,1-7H3

InChI Key

UDELLCRERSDLCW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CN(C3CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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